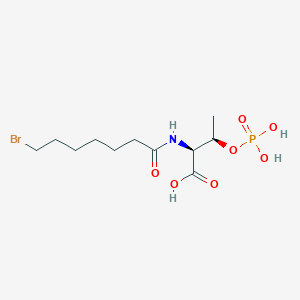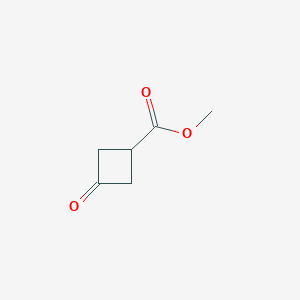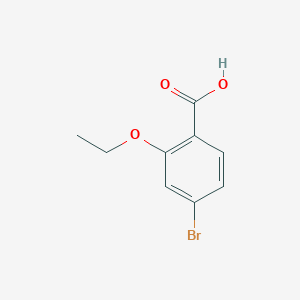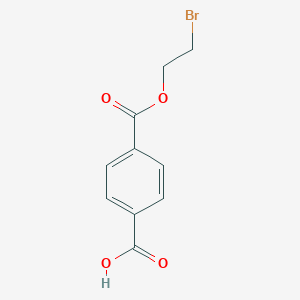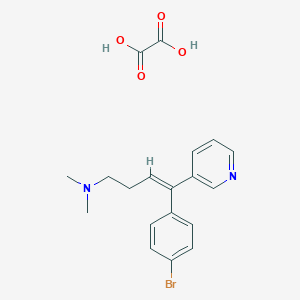![molecular formula C28H42O2 B044656 (2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol CAS No. 1174643-63-0](/img/structure/B44656.png)
(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, purification, and characterization stages. For molecules similar to the one , methodologies like the classical Hantzsch synthesis can be employed for the preparation of dihydropyridine derivatives, as demonstrated by Prasanthi (2016), who synthesized a series of dialkyl-4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates by condensing aromatic aldehyde, alkylacetoacetate, and ammonia (Prasanthi, 2016). Such methods could be adapted for the synthesis of our target molecule, involving modifications to the starting materials and reaction conditions to accommodate the specific structural requirements.
Wissenschaftliche Forschungsanwendungen
Sesquiterpene Alcohols in Pharmacological and Biological Activities
Research on sesquiterpene alcohols like nerolidol demonstrates their widespread use across different industries due to their pharmacological and biological activities. These compounds are present in various plants and are studied for their medicinal properties, highlighting their potential as chemical or drug candidates in agriculture and medicine (Chan et al., 2016).
Polyhydroxyalkanoates for Biodegradable Materials
Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer studied for its applications and properties. PHAs are biosynthesized through regulated pathways and have potential uses due to their biodegradability, biocompatibility, and renewable nature, highlighting the interest in sustainable materials (Amara, 2010).
Catalytic Non-Enzymatic Kinetic Resolution
The development of catalytic non-enzymatic procedures for kinetic resolution of racemic compounds using chiral catalysts is an area of importance in asymmetric organic synthesis. This method allows for high enantioselectivity and yield, showcasing advancements in synthetic chemistry (Pellissier, 2011).
Organic Light-Emitting Diodes (OLEDs) Materials
Research into BODIPY-based materials for OLEDs emphasizes the importance of structural design in developing new optoelectronic devices. This highlights how specific molecular structures can influence the performance and application of materials in technology (Squeo & Pasini, 2020).
Cuticular Hydrocarbons in Ants
A review of cuticular hydrocarbons (CHCs) across ant species illustrates the diversity and specificity of these compounds, which play crucial roles in communication and species recognition among ants. This research area explores the biological functions of molecular structures in the context of ecology and evolution (Martin & Drijfhout, 2009).
Acidolysis of Lignin
Studies on the acidolysis of lignin model compounds inform about the mechanisms underlying the breakdown of plant biomass, relevant for bioenergy and material science. This research area focuses on chemical processes that modify complex organic structures (Yokoyama, 2015).
Eigenschaften
IUPAC Name |
(2R)-2,5,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKUFVNYVMTAM-ASGUNBAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C(=CC(=C2C)O)C)C)/C)/C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25193388 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

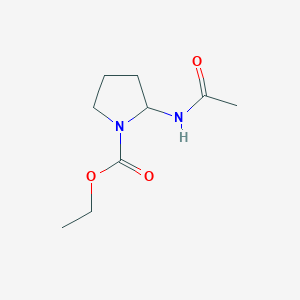
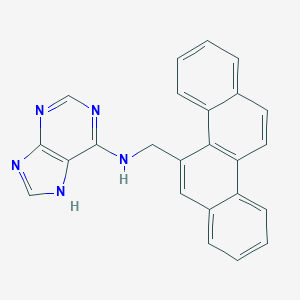

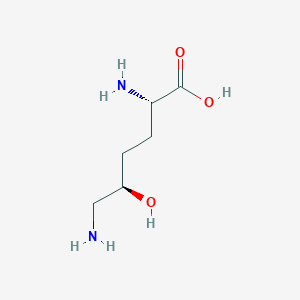
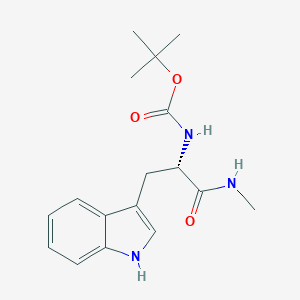
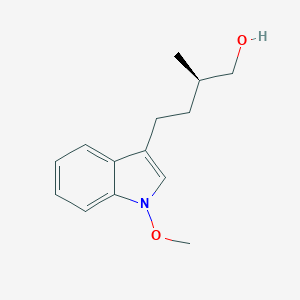
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)

